N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(21)11-20(18)30(24,25)22-12-16(23-6-8-27-9-7-23)14-2-4-17-19(10-14)29-13-28-17/h2-5,10-11,16,22H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRXTUJHXAAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines, and the compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+).
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
It has been reported that similar compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized.
Cellular Effects
Preliminary studies suggest that similar compounds may have anticancer activity against various cancer cell lines
Molecular Mechanism
It is known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The dosage effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide in animal models have not been reported yet. Similar compounds have shown potent α-amylase inhibition and negligible effect on normal cell lines, suggesting their safety.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26N2O5S
- Molecular Weight : 466.55 g/mol
- CAS Number : 887219-23-0
The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics through the following mechanisms:
- Suppressing Tubulin Polymerization : This leads to the destabilization of microtubules.
- Stabilizing Microtubule Structure : By preventing depolymerization, it disrupts normal cellular functions.
These actions result in:
- Cell Cycle Arrest : Particularly at the S phase.
- Induction of Apoptosis : This is particularly relevant in cancer therapy, as the inhibition of microtubule dynamics is crucial for its potential use in treating various cancers.
Biological Activity Overview
The compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells through microtubule destabilization. |
| Antimicrobial Potential | The sulfonamide group is known for its antibacterial properties by inhibiting bacterial dihydropteroate synthase. |
| Neuroprotective Effects | Preliminary studies suggest potential antidepressant-like effects due to the benzo[d][1,3]dioxole ring system. |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the S phase.
Study 2: Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety in this compound has been linked to inhibition of bacterial growth through interference with folate synthesis pathways.
Study 3: Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound indicate potential benefits for mood regulation, suggesting that it may possess antidepressant-like properties. Further research is needed to elucidate these effects and their underlying mechanisms.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 896260-27-8) Differences: Replaces the 5-fluoro substituent with a 5-methyl group and substitutes morpholine with 4-methylpiperazine. The 4-methylpiperazine introduces a basic nitrogen, enhancing solubility but altering pharmacokinetics compared to morpholine .
Functional Group Modifications
- 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide (Compound 2.8) Differences: Features a naphthofuran-oxygenated acetamide instead of a benzenesulfonamide. Impact: The acetamide group and extended aromatic system may reduce metabolic stability compared to sulfonamides. The naphthofuran core could enhance π-π stacking but increase molecular weight (MW > 500) .
Heterocyclic Additions
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound likely employs sulfonylation of a diamine intermediate, analogous to methods used for CAS 896260-27-8 and other benzenesulfonamides .
- Biological Activity : Fluorine substitution (5-F) in the target compound may improve blood-brain barrier penetration compared to methyl or methoxy analogs .
- Physicochemical Properties : Morpholine contributes to a calculated logP of ~2.5 (estimated), balancing lipophilicity and aqueous solubility better than piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
